molecular formula C6H9ClO2S B3006420 Bicyclo[2.1.1]hexane-2-sulfonyl chloride CAS No. 2416237-24-4

Bicyclo[2.1.1]hexane-2-sulfonyl chloride

Cat. No.: B3006420
CAS No.: 2416237-24-4
M. Wt: 180.65
InChI Key: NSVRJCUKHBAVQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bicyclo[211]hexane-2-sulfonyl chloride is a chemical compound that belongs to the class of bicyclic compounds These compounds are characterized by their unique structural framework, which consists of two fused rings Bicyclo[21

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[2.1.1]hexane-2-sulfonyl chloride typically involves the use of photochemistry. One common method is the [2 + 2] cycloaddition reaction, which is used to create the bicyclic framework. This reaction can be catalyzed by light, making it a photochemical process . Another method involves the use of Lewis acid-catalyzed formal (3 + 2) cycloaddition between silyl enol ethers and bicyclo[1.1.0]butanes .

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of specialized equipment and reaction conditions, such as mercury lamps for photochemical reactions, is often required to achieve the desired yield and purity .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.1.1]hexane-2-sulfonyl chloride can undergo various types of chemical reactions, including:

    Substitution Reactions: These reactions involve the replacement of one functional group with another.

    Oxidation and Reduction Reactions: These reactions involve the gain or loss of electrons, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids .

Scientific Research Applications

Bicyclo[2.1.1]hexane-2-sulfonyl chloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of bicyclo[2.1.1]hexane-2-sulfonyl chloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzyme activity or the modification of protein function . The exact pathways involved depend on the specific biological context and the nature of the nucleophiles present.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[1.1.1]pentane: This compound has a similar bicyclic structure but with a different ring size.

    Bicyclo[2.2.1]heptane: Another bicyclic compound with a larger ring size.

Uniqueness

Bicyclo[2.1.1]hexane-2-sulfonyl chloride is unique due to its specific ring size and the presence of the sulfonyl chloride functional group. This combination of features makes it particularly versatile for use in synthetic chemistry and drug design .

Properties

IUPAC Name

bicyclo[2.1.1]hexane-2-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO2S/c7-10(8,9)6-3-4-1-5(6)2-4/h4-6H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSVRJCUKHBAVQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1C(C2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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